

Acetiromate Analogues in Clinical Trials: A Comparative Meta-analysis for NASH

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Compound of Interest

Compound Name: Acetiromate

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A comprehensive meta-analysis of clinical trial data for **Acetiromate** analogues—selective thyroid hormone receptor-beta (THR- β) agonists—reveals a promising therapeutic landscape for non-alcoholic steatohepatitis (NASH), a progressive liver disease with no approved treatments until recently. This guide provides a detailed comparison of the leading **Acetiromate** analogues in clinical development: Resmetirom (MGL-3196), VK2809, and the earlier compound, Sobetirome. The data presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from major clinical trials of Resmetirom, VK2809, and Sobetirome.

Table 1: Efficacy of Resmetirom in NASH (MAESTRO-NASH, Phase 3)[1][2]

Endpoint (Week 52)	Placebo (n=321)	Resmetirom 80 mg (n=322)	Resmetirom 100 mg (n=323)
NASH Resolution with no worsening of fibrosis	9.7%	25.9% (p<0.001)	29.9% (p<0.001)
Fibrosis Improvement by ≥ 1 stage with no worsening of NASH	14.2%	24.2% (p<0.001)	25.9% (p<0.001)
LDL-Cholesterol Change from Baseline (Week 24)	+0.1%	-13.6% (p<0.001)	-16.3% (p<0.001)

Table 2: Efficacy of VK2809 in NASH (VOYAGE, Phase 2b)[3][4]

Endpoint (Week 52)	Placebo	VK2809 (All Doses)
NASH Resolution with no worsening of fibrosis	29.3%	51.1%
Fibrosis Improvement by ≥ 1 stage with no worsening of NASH	34.1%	51.1%
Relative Liver Fat Reduction (MRI-PDFF)	12.8%	36.6% - 55.3%
Patients with $\geq 30\%$ Liver Fat Reduction	27.1%	Up to 87.8%

Table 3: Efficacy of Sobetirome in Hyperlipidemia (Phase 1)[5]

Endpoint	Placebo	Sobetirome
LDL-Cholesterol Reduction (Single Dose)	2%	Up to 22%
LDL-Cholesterol Reduction (Multiple Doses, 2 weeks)	5%	Up to 41%

Experimental Protocols

Resmetirom: MAESTRO-NASH (Phase 3)[6][7]

- **Study Design:** This is an ongoing, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial. The planned duration is 54 months, with primary endpoints assessed at 52 weeks.
- **Patient Population:** Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.
- **Intervention:** Patients were randomized in a 1:1:1 ratio to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.
- **Primary Endpoints:**
 - NASH resolution with a ≥ 2 -point reduction in the NAFLD Activity Score (NAS) and no worsening of fibrosis.
 - Improvement in liver fibrosis by at least one stage with no worsening of NAS.
- **Key Secondary Endpoint:** Change in low-density lipoprotein (LDL) cholesterol levels from baseline.

VK2809: VOYAGE (Phase 2b)[8][9][10][11]

- **Study Design:** A randomized, double-blind, placebo-controlled, multicenter, international trial with a 52-week treatment period.
- **Patient Population:** Patients with biopsy-confirmed NASH with fibrosis (F1-F3) and a liver fat content of at least 8% as measured by MRI-PDFF.

- Intervention: Patients were randomized to receive one of four doses of VK2809 (1.0 mg or 2.5 mg once daily, or 5 mg or 10 mg every other day) or placebo.
- Primary Endpoint: Change in MRI-PDFF at 12 weeks.
- Secondary Endpoints (at 52 weeks):
 - NASH resolution with no worsening of fibrosis.
 - Improvement in fibrosis with no worsening of NASH.

Sobetirome: Phase 1 Lipid-Lowering Studies[5]

- Study Design: Randomized, double-blind, placebo-controlled Phase 1 studies.
- Patient Population: Healthy volunteers.
- Intervention: Single and multiple ascending doses of Sobetirome.
- Primary Endpoint: Safety and tolerability.
- Secondary Endpoint: Change in LDL cholesterol levels.

Signaling Pathways and Mechanism of Action

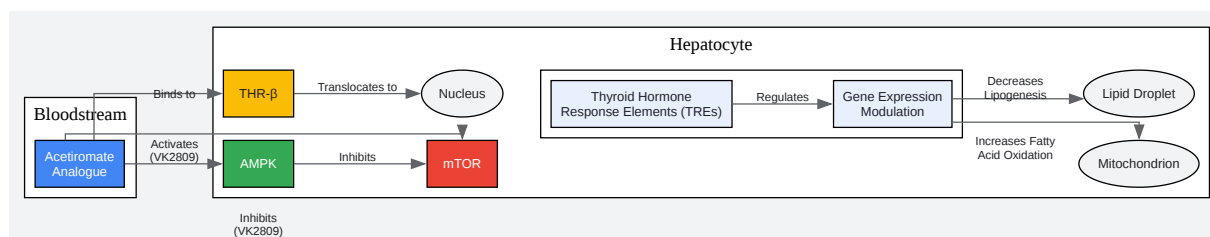
Acetiromate analogues are selective agonists of the thyroid hormone receptor-beta (THR- β), which is predominantly expressed in the liver.[1][2][3] This liver-targeted action is key to their therapeutic effect, minimizing the potential for adverse effects in other tissues where THR-alpha is more prevalent.[2][4]

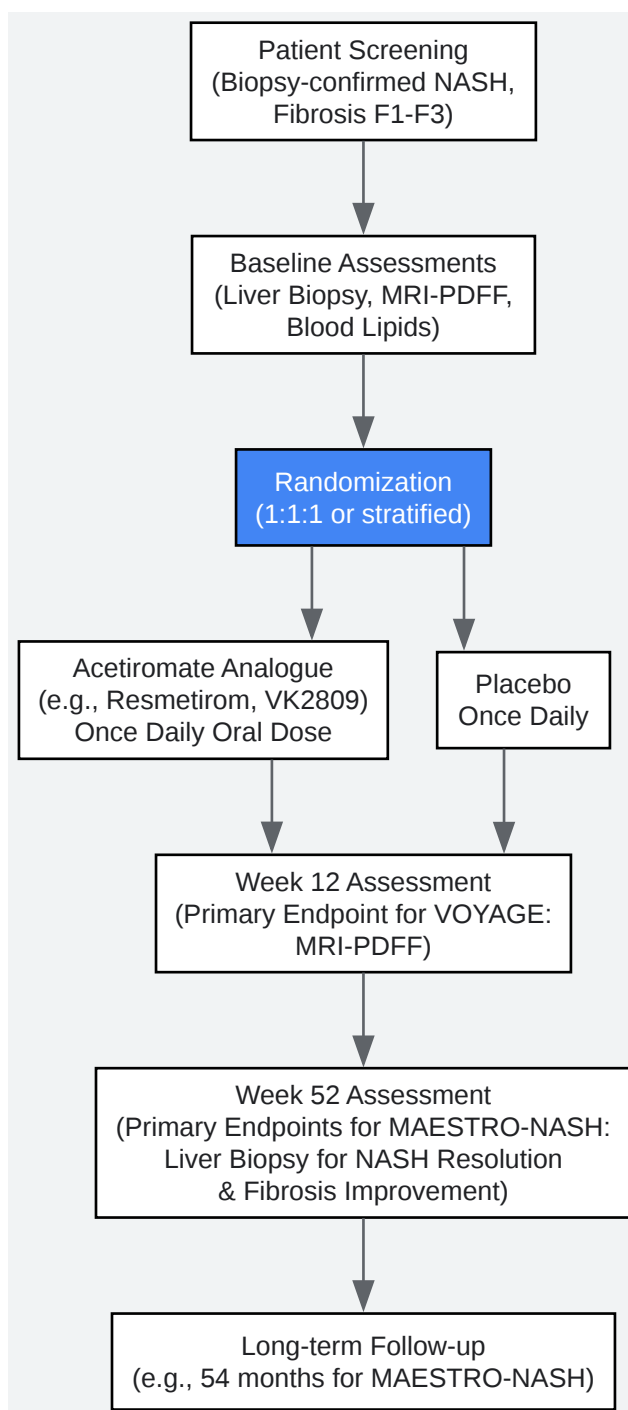
The binding of these analogues to THR- β in hepatocytes initiates a cascade of events that lead to:

- Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β -oxidation, leading to the breakdown of fatty acids.[5][6]
- Decreased Lipogenesis: Downregulation of genes responsible for the synthesis of new fatty acids and triglycerides.[6]

- Enhanced Cholesterol Metabolism: Increased conversion of cholesterol to bile acids.[7]

For VK2809, preclinical studies have also indicated an increase in AMP-activated protein kinase (AMPK) signaling and a decrease in mammalian target of rapamycin (mTOR) signaling, which are crucial pathways in cellular energy homeostasis and autophagy.[8]





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